[1-(3-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

Catalog No.
S15522680
CAS No.
M.F
C18H25FN2O
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(3-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)...

Product Name

[1-(3-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

IUPAC Name

[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H25FN2O/c19-17-8-4-6-15(12-17)13-20-9-5-7-16(14-20)18(22)21-10-2-1-3-11-21/h4,6,8,12,16H,1-3,5,7,9-11,13-14H2

InChI Key

NXQACWRWSZGMQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F

The compound 1-(3-Fluorobenzyl)piperidin-3-ylmethanone is a synthetic organic molecule characterized by the presence of a piperidine ring and a fluorobenzyl substituent. Its structure can be broken down into two main components: a piperidin-3-yl group and a piperidin-1-yl group, linked through a ketone functional group. The incorporation of fluorine in the benzyl moiety may enhance the compound's lipophilicity and biological activity, making it an interesting candidate for pharmacological studies.

Involving this compound primarily include nucleophilic substitutions and condensation reactions typical of piperidine derivatives. The ketone functional group can participate in various reactions such as:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or amines.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: This compound can undergo condensation with amines or alcohols to form imines or ethers, respectively.

These reactions are crucial for modifying the compound's structure to explore its biological properties further.

The biological activity of 1-(3-Fluorobenzyl)piperidin-3-ylmethanone is predicted to be significant due to its structural features that may interact with various biological targets. Computational studies suggest that compounds with similar structures often exhibit activities such as:

  • Antidepressant Effects: Piperidine derivatives are known for their potential use in treating mood disorders.
  • Antipsychotic Properties: The presence of fluorine may enhance affinity for neurotransmitter receptors, impacting psychotropic effects.
  • Analgesic Activities: Some piperidine-based compounds have been studied for pain relief properties.

Predictive models, such as those based on structure-activity relationships, indicate that this compound could possess a broad spectrum of biological activities, making it a candidate for further pharmacological investigation .

The synthesis of 1-(3-Fluorobenzyl)piperidin-3-ylmethanone typically involves several key steps:

  • Formation of Piperidine Rings: This can be achieved through cyclization reactions involving appropriate precursors, often starting from amino ketones or aldehydes.
  • Substitution Reactions: The introduction of the 3-fluorobenzyl group can be accomplished via nucleophilic aromatic substitution or through the use of electrophilic aromatic substitution techniques.
  • Ketone Formation: The final step usually involves the formation of the ketone linkage, which may require specific reagents like acetic anhydride or other acylating agents.

Each step requires careful optimization to ensure high yields and purity of the final product.

The potential applications of 1-(3-Fluorobenzyl)piperidin-3-ylmethanone span several fields:

  • Pharmaceutical Development: Given its predicted biological activities, this compound could serve as a lead in drug discovery for neurological disorders.
  • Chemical Probes: It may be used in research to elucidate mechanisms of action in biological systems.
  • Synthetic Intermediates: This compound could act as an intermediate in the synthesis of more complex molecules with desired pharmacological properties.

Interaction studies are essential for understanding how 1-(3-Fluorobenzyl)piperidin-3-ylmethanone interacts with biological targets:

  • Receptor Binding Assays: These assays can determine the affinity and selectivity of the compound for various receptors (e.g., serotonin, dopamine).
  • Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes involved in metabolic pathways can provide insights into its therapeutic potential.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation can reveal cytotoxicity or therapeutic efficacy.

Such studies are crucial for establishing a pharmacological profile and predicting clinical outcomes.

Several compounds share structural similarities with 1-(3-Fluorobenzyl)piperidin-3-ylmethanone, each exhibiting unique properties:

Compound NameStructure FeaturesBiological ActivityUniqueness
2-MethylpiperidineMethyl group on piperidineAnxiolyticLacks fluorine substitution
4-FluorobenzylpiperidineFluorine on different positionAntidepressantDifferent receptor interaction profile
N-benzylpiperidineSimple benzyl substitutionAnalgesicNo fluorine; less lipophilic

These comparisons highlight how variations in substituents influence biological activity and pharmacokinetic properties, underscoring the significance of fluorine in enhancing bioactivity.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

304.19509159 g/mol

Monoisotopic Mass

304.19509159 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-14-2024

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